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Compound of Interest

Compound Name:
N,N-dimethyl-1-

methylsulfinylethenamine

CAS No.: 106241-04-7

Cat. No.: B561394

Get Quote

Executive Summary
Target Molecule:

-Dimethyl-1-methylsulfinylethenamine IUPAC Name: 1-(Dimethylamino)-1-
(methylsulfinyl)ethene Chemical Formula:

Core Class:

-Sulfinyl Enamine (Ketene

-acetal

-oxide)

The formation of

-dimethyl-1-methylsulfinylethenamine is a multi-stage transformation governed by the electronic
stabilization of the captodative effect—where the central carbon is stabilized by both an
electron-donating amino group and an electron-withdrawing sulfinyl group. The most robust
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synthetic route involves the

-methylation of

-dimethylthioacetamide, followed by base-mediated deprotonation to the ketene

-acetal, and subsequent chemoselective oxidation.

Mechanistic Pathways
Pathway A: The Ketene -Acetal Oxidation Route (Primary
"1-Sulfinyl" Mechanism)
This is the definitive route for synthesizing the 1-substituted isomer. It relies on constructing the

electron-rich enamine core (

-acetal) first, then introducing the oxygen atom.

Step 1: Thioimidate Formation (

-Alkylation)
The reaction initiates with the nucleophilic attack of the sulfur atom of

-dimethylthioacetamide on a methylating agent (typically Methyl Iodide or Dimethyl Sulfate).

Mechanism:

Nucleophilic Substitution.[1]

Intermediate:

-methyl-

-dimethylthioacetamidium iodide (a salt).

Thermodynamics: Irreversible and exothermic; driven by the formation of the stable

sulfonium-like cation.

Step 2: Deprotonation to Ketene
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-Acetal
The resulting thioimidate salt possesses highly acidic

-protons due to the adjacent cationic iminium system. Treatment with a strong base (e.g., NaH,
KOtBu) effects an E2 elimination-like deprotonation.

Mechanism: Acid-Base Proton Transfer.

Product: 1-(Dimethylamino)-1-(methylthio)ethene (The Ketene

-Acetal).

Key Insight: This intermediate is electron-rich and nucleophilic at the

-carbon, but stable due to conjugation.

Step 3: Chemoselective Oxidation
The final step is the oxidation of the sulfide sulfur to a sulfoxide without over-oxidation to the

sulfone or oxidation of the nitrogen.

Reagent:meta-Chloroperoxybenzoic acid (mCPBA) (1.0 equivalent) at low temperature

(-78°C to 0°C).

Selectivity: The sulfur atom is more nucleophilic than the enamine

-carbon or the nitrogen lone pair (which is delocalized into the

-system).

Mechanism: Electrophilic oxygen transfer from the peracid to the sulfur lone pair.

Pathway B: The DMF-DMA Condensation (The -Isomer
Distinction)
Note: Researchers often confuse the 1-sulfinyl and 2-sulfinyl isomers. If the target is the

conjugated (E)-

-dimethyl-2-(methylsulfinyl)ethenamine, the mechanism differs.
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Reagents:

-Dimethylformamide dimethyl acetal (DMF-DMA) + Dimethyl Sulfoxide (DMSO) (Activated).

Mechanism: Condensation of the amide acetal with the active methylene of a sulfoxide.

However, unactivated DMSO reacts poorly. This route is more common for methyl sulfones

or aryl methyl sulfoxides.
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Caption: Step-by-step formation of the

-sulfinyl enamine via the thioimidate route, highlighting reagents and electronic stabilization.

Experimental Protocol: Self-Validating System
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This protocol describes the synthesis of the Ketene

-Acetal precursor and its subsequent Oxidation. This method is preferred over direct
condensation for its high regioselectivity.

Phase 1: Synthesis of 1-(Dimethylamino)-1-
(methylthio)ethene

Reagent Prep: Charge a flame-dried 3-neck flask with

-dimethylthioacetamide (10 mmol) and anhydrous Dichloromethane (DCM) (20 mL).

Alkylation: Add Methyl Iodide (11 mmol, 1.1 eq) dropwise at 0°C.

Observation: A white/yellow precipitate (thioimidate salt) should form within 1 hour.

Validation: TLC (10% MeOH/DCM) shows disappearance of starting thioamide (

).

Deprotonation: Evaporate solvent to isolate the salt. Resuspend in anhydrous THF. Add

Potassium tert-butoxide (11 mmol) slowly at 0°C.

Mechanism Check: The solution will turn yellow/orange as the conjugated system forms.

Workup: Filter off KI salts. Concentrate filtrate. Distill under reduced pressure (bulb-to-bulb)

to obtain the ketene

-acetal as a pale yellow oil.

Phase 2: Oxidation to -Dimethyl-1-
methylsulfinylethenamine

Setup: Dissolve the isolated Ketene

-acetal (5 mmol) in anhydrous DCM (15 mL). Cool to -78°C (Acetone/Dry Ice bath).

Why -78°C? To prevent oxidation of the nitrogen or over-oxidation to the sulfone.
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Addition: Dissolve mCPBA (5 mmol, 1.0 eq, purified) in DCM (10 mL) and add dropwise over

30 minutes.

Critical Control: Maintain temperature below -60°C during addition.

Quench: After 1 hour, quench with saturated aqueous

and

(to destroy excess peroxide).

Isolation: Extract with DCM (3x), dry over

, and concentrate.

Purification: Flash chromatography on neutral alumina (Silica may hydrolyze the

enamine).

Data Summary Table
Parameter Value / Condition Rationale

Stoichiometry (MeI) 1.1 Equivalents
Ensures complete conversion

of thioamide to salt.

Stoichiometry (mCPBA) 1.0 Equivalents
Prevents formation of sulfone (

).

Temperature (Oxidation) -78°C

Kinetic control for

-oxidation over

-oxidation.

Solvent (Phase 1)
DCM

THF

DCM for alkylation solubility;

THF for base compatibility.

Yield Target 65-80%

Losses primarily due to

hydrolytic instability during

workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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